Veracevine

Übersicht

Beschreibung

Sabadinine is a natural product isolated from the Lily plant Veratrum sabadilla, belonging to the family Liliaceae . It has gained attention for its potential as a non-peptide inhibitor against severe acute respiratory syndrome coronavirus (SARS-CoV) due to its unique structure and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sabadinine involves the extraction from Veratrum sabadilla. The process includes several steps of purification and isolation to obtain the pure compound . Specific synthetic routes and reaction conditions are not extensively documented, but the natural extraction method remains the primary source.

Industrial Production Methods: Industrial production of sabadinine is not widely established due to its natural origin and the complexity of its extraction. Research is ongoing to develop more efficient synthetic methods to produce sabadinine on a larger scale .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sabadinin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sabadinin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Sabadinin verändern, was zu verschiedenen reduzierten Formen führt.

Substitution: Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen in Sabadinin durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung der Naturstoffsynthese und Reaktionsmechanismen verwendet.

Biologie: Untersucht wegen seiner biologischen Aktivität gegen verschiedene Krankheitserreger, einschließlich Viren und Bakterien.

5. Wirkmechanismus

Sabadinin übt seine Wirkung aus, indem es die Hauptprotease 3CLpro des schweren akuten respiratorischen Syndroms Coronavirus hemmt. Diese Hemmung verhindert die proteolytische Verarbeitung, die für die Virusreplikation erforderlich ist, und behindert so die Fähigkeit des Virus, sich zu vermehren . Molekular-Docking-Studien haben starke Bindungsinteraktionen zwischen Sabadinin und der aktiven Stelle von 3CLpro gezeigt .

Ähnliche Verbindungen:

Saikosaponin C: Ein weiterer Naturstoff mit potenziellen inhibitorischen Wirkungen gegen das schwere akute respiratorische Syndrom Coronavirus.

Quercetin: Ein Flavonoid mit antiviralen Eigenschaften.

Lopinavir: Ein Proteaseinhibitor, der zur Behandlung des humanen Immundefizienzvirus eingesetzt wird.

Vergleich: Sabadinin ist aufgrund seiner natürlichen Herkunft und seiner spezifischen inhibitorischen Wirkung gegen die Hauptprotease 3CLpro des schweren akuten respiratorischen Syndroms Coronavirus einzigartig. Im Gegensatz zu synthetischen Inhibitoren wie Lopinavir bietet Sabadinin eine natürliche Alternative mit potenziell weniger Nebenwirkungen . Seine Einzigartigkeit liegt in seiner Struktur und den spezifischen molekularen Wechselwirkungen, die es mit seinem Ziel bildet .

Wirkmechanismus

Sabadinine exerts its effects by inhibiting the main protease 3CLpro of severe acute respiratory syndrome coronavirus. This inhibition prevents the proteolytic processing required for viral replication, thereby hindering the virus’s ability to propagate . The molecular docking studies have shown strong binding interactions between sabadinine and the active site of 3CLpro .

Vergleich Mit ähnlichen Verbindungen

Saikosaponin C: Another natural product with potential inhibitory effects against severe acute respiratory syndrome coronavirus.

Quercetin: A flavonoid with antiviral properties.

Lopinavir: A protease inhibitor used in the treatment of human immunodeficiency virus.

Comparison: Sabadinine is unique due to its natural origin and specific inhibitory action against the main protease 3CLpro of severe acute respiratory syndrome coronavirus. Unlike synthetic inhibitors like lopinavir, sabadinine offers a natural alternative with potentially fewer side effects . Its uniqueness lies in its structure and the specific molecular interactions it forms with its target .

Biologische Aktivität

Veracevine, an alkaloid derived from the plant Veratrum, has garnered attention in pharmacological research due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biological membranes, insecticidal properties, and potential applications in agriculture and medicine.

This compound is classified as an ester alkaloid, primarily associated with other alkaloids such as cevadine and veratridine. Its chemical structure allows it to interact with biological membranes, influencing ion flux and cellular excitability. Studies have shown that this compound exhibits weak surface activity compared to other veratrum alkaloids. For instance, at a concentration of , this compound did not significantly affect the stearate film in experimental assays, indicating minimal interaction with cellular membranes under these conditions .

| Alkaloid | pK | Area at a/w Interface (Ų) | Orientation |

|---|---|---|---|

| This compound | 8.85 | 80 | Horizontal / Vertical |

| Veratridine | 8.85 | 130 | Horizontal / Vertical |

| Cevadine | 8.85 | 100 | Horizontal / Vertical |

| Procaine | 9.05 | 67 | Horizontal / Vertical |

Insecticidal Activity

This compound has been studied for its insecticidal properties, particularly against agricultural pests. Research indicates that while it possesses some insecticidal activity, it is less potent than its counterparts cevadine and veratridine. A study synthesizing derivatives such as 3-O-vanilloylthis compound demonstrated that these compounds exhibited insecticidal effects but were inferior to the primary alkaloids in the sabadilla mixture .

Case Study: Efficacy Against Nematodes

In a controlled study evaluating the nematicidal capacity of formulations containing this compound, significant mortality rates were observed against Meloidogyne species. The efficacy was attributed to the combined action of this compound with other active ingredients in the formulation . The results are summarized in Table 2.

Table 2: Efficacy of this compound Formulations Against Nematodes

| Formulation Number | Target Organism | Mortality Percentage (%) |

|---|---|---|

| Formulation 1 | Meloidogyne spp. | 85 |

| Formulation 2 | Meloidogyne spp. | 78 |

Pharmacological Applications

The pharmacological implications of this compound extend beyond pest control. Its interactions with ion channels suggest potential applications in neurology and anesthesiology. The compound's ability to modulate ion exchange across membranes may provide therapeutic avenues for managing conditions related to excitability and nerve function .

Eigenschaften

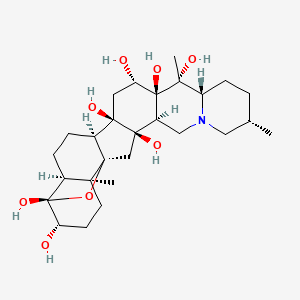

IUPAC Name |

6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO8/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25/h14-20,29-35H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHXYVMEVBEFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924675 | |

| Record name | 4,9-Epoxycevane-3,4,12,14,16,17,20-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-23-3, 124-98-1 | |

| Record name | Protocevine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cevine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,9-Epoxycevane-3,4,12,14,16,17,20-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cevine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.